
1-丙基-8-(4-磺酰苯基)黄嘌呤钾盐水合物
描述
PSB-1115 is an antagonist of the adenosine A2B receptor (Ki = 53.4 nM). It is selective for A2B over A1 and A2A receptors, which have Ki values of 2,200 and 24,000 nM, respectively, and over the A3 receptor, which it inhibits only 14% at a concentration of 10 µM. PSB-1115 pre-treatment reduces relaxation of rat trachea induced by repeated dosing of the non-selective adenosine agonist NECA.
科学研究应用
电容去离子 (CDI) 离子交换膜
- 解释: 该化合物的性质使其可用于 CDI 系统,CDI 系统通过在离子选择膜上施加电场来去除水中的离子。 CDI 是一种很有前途的水脱盐和净化的技术 .
水溶性隐形墨水
- 解释: 由于该化合物具有优异的荧光特性和水溶性,因此可用于基于羟乙基纤维素 (HEC) 水溶液的隐形墨水。 这些墨水即使在长时间储存后也能保持稳定 .
对腺苷受体的拮抗活性
- 解释: 研究人员已经研究了该化合物作为所有四种腺苷受体亚型 (A1、A2A、A2B 和 A3) 的拮抗剂的效力。 了解其与这些受体的相互作用对于药物开发和治疗应用至关重要 .
单胺氧化酶 (MAO) 抑制
- 解释: 该化合物因其对单胺氧化酶 (MAO) 的抑制作用而受到研究,特别是针对 MAO-B。 MAO 抑制剂在神经药理学和神经退行性疾病治疗中具有重要意义 .
生物学意义研究
- 解释: 研究人员探索了该化合物对细胞过程、信号通路和潜在治疗应用的影响。 其黄嘌呤骨架使其与药物发现中的进一步研究相关 .
作用机制
Target of Action
The primary target of 1-Propyl-8-(4-sulfophenyl)xanthine Potassium Salt Hydrate is the adenosine A2B receptor . This receptor is part of the adenosine receptor group of G protein-coupled receptors and is involved in various physiological processes.
Mode of Action
1-Propyl-8-(4-sulfophenyl)xanthine Potassium Salt Hydrate acts as an antagonist of the adenosine A2B receptor . This means it binds to the receptor and blocks its activation by adenosine, thereby inhibiting the receptor’s function .
生化分析
Biochemical Properties
1-Propyl-8-(4-sulfophenyl)xanthine potassium salt hydrate plays a significant role in biochemical reactions by acting as an antagonist to the A2B adenosine receptor . This receptor is involved in various physiological processes, including inflammation, immune response, and cardiovascular function. By inhibiting the A2B adenosine receptor, 1-Propyl-8-(4-sulfophenyl)xanthine potassium salt hydrate can modulate these processes. The compound interacts with enzymes such as xanthine oxidase, which is involved in purine metabolism . The nature of these interactions includes competitive inhibition, where the compound competes with natural substrates for binding to the enzyme’s active site.
Cellular Effects
1-Propyl-8-(4-sulfophenyl)xanthine potassium salt hydrate affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving adenosine receptors . The compound can alter gene expression and cellular metabolism by inhibiting the A2B adenosine receptor, leading to changes in the production of inflammatory mediators and other signaling molecules. This modulation can impact processes such as cell proliferation, apoptosis, and immune response.
Molecular Mechanism
The molecular mechanism of 1-Propyl-8-(4-sulfophenyl)xanthine potassium salt hydrate involves its binding to the A2B adenosine receptor, where it acts as an antagonist . This binding prevents the activation of the receptor by adenosine, thereby inhibiting downstream signaling pathways. The compound’s antagonistic action can lead to enzyme inhibition, such as the inhibition of xanthine oxidase, which reduces the production of reactive oxygen species . Additionally, 1-Propyl-8-(4-sulfophenyl)xanthine potassium salt hydrate can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Propyl-8-(4-sulfophenyl)xanthine potassium salt hydrate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, such as at temperatures between 2-8°C . Long-term exposure to the compound can lead to sustained inhibition of the A2B adenosine receptor, resulting in prolonged modulation of cellular processes.
Dosage Effects in Animal Models
The effects of 1-Propyl-8-(4-sulfophenyl)xanthine potassium salt hydrate vary with different dosages in animal models. At lower doses, the compound can effectively inhibit the A2B adenosine receptor without causing significant adverse effects . At higher doses, toxic effects such as cardiovascular alterations and hypertensive states have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1-Propyl-8-(4-sulfophenyl)xanthine potassium salt hydrate is involved in metabolic pathways related to purine metabolism . The compound interacts with enzymes such as xanthine oxidase, which plays a role in the catabolism of purines to uric acid. By inhibiting xanthine oxidase, the compound can reduce the production of uric acid and reactive oxygen species, thereby influencing metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 1-Propyl-8-(4-sulfophenyl)xanthine potassium salt hydrate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the A2B adenosine receptor. The compound’s distribution can affect its accumulation and efficacy in modulating cellular processes.
Subcellular Localization
The subcellular localization of 1-Propyl-8-(4-sulfophenyl)xanthine potassium salt hydrate is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function. For example, the compound may localize to the plasma membrane to interact with the A2B adenosine receptor or to the cytoplasm to inhibit xanthine oxidase.
属性
IUPAC Name |
potassium;4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5S.K/c1-2-7-18-13(19)10-12(17-14(18)20)16-11(15-10)8-3-5-9(6-4-8)24(21,22)23;/h3-6H,2,7H2,1H3,(H,15,16)(H,17,20)(H,21,22,23);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOWSBOERSTJAR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13KN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2,4-Dichlorophenyl)methylthio]-1-methylimidazole](/img/structure/B1256748.png)
![2-(2-Chloro-6-fluoro-phenyl)-3-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]thiazolidin-4-one](/img/structure/B1256749.png)
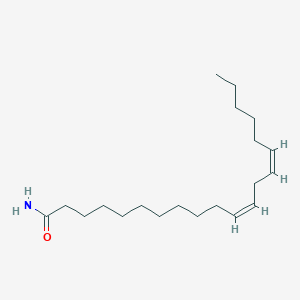
![8-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one](/img/structure/B1256752.png)
![6-(3,5-dimethyl-4-isoxazolyl)-N-[(3-methyl-2-thiophenyl)methyl]-4-quinazolinamine](/img/structure/B1256753.png)
![2-Chloro-3-[2-(3,4-dichlorophenyl)-5-tetrazolyl]pyridine](/img/structure/B1256755.png)

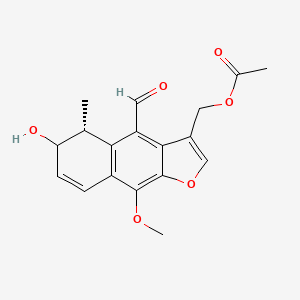
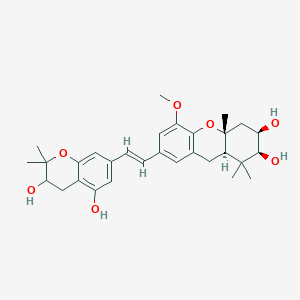
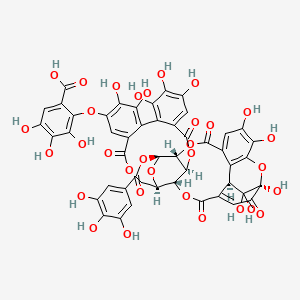
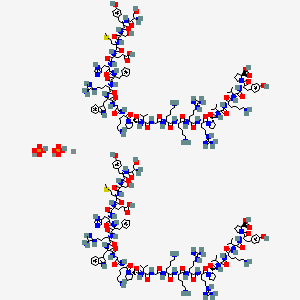
![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(11Z,15S,35R,46S,53S,59S)-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-(1-hydroxyethyl)-31-[(1R)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1256763.png)
![[3-[(3-Chlorophenyl)methyl]-1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl]methanol](/img/structure/B1256766.png)
